RTI-111 (Dichloropane), the non-deuterated parent compound of RTI-111-d3, is a phenyltropane-based stimulant structurally related to cocaine. Its primary mechanism involves blocking the reuptake of monoamine neurotransmitters [1].
Quantitative studies on transporter binding show its high potency, as summarized in the table below.
| Transporter | IC₅₀ (nM) | Notes |
|---|---|---|
| Dopamine Transporter (DAT) | 0.79 ± 0.09 [2] [1] | Significantly more potent than cocaine (IC₅₀ = 89 nM) [1] |
| Serotonin Transporter (SERT) | 3.13 ± 0.36 [2] [1] | |
| Norepinephrine Transporter (NET) | 17.96 ± 0.85 [2] [1] |
Compared to cocaine, RTI-111 has a slower onset and longer duration of action in animal studies [2] [1]. Its higher relative affinity for SERT and NET over DAT is suspected to contribute to differences in its subjective effects and potentially lower abuse liability, though it retains significant potential for compulsive use [1].
The following diagram illustrates the core pharmacological mechanism of the parent compound, RTI-111, as a triple reuptake inhibitor:
Diagram: RTI-111 acts as a triple reuptake inhibitor, blocking DAT, SERT, and NET, increasing neurotransmitter levels in the synapse.
This compound is primarily used as an internal standard in advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) [3]. The deuterium atoms provide a distinct mass difference from the non-deuterated analyte (RTI-111), enabling highly precise and accurate quantification of the parent drug in complex biological matrices such as plasma, urine, or tissue homogenates.
Beyond analytical applications, research with the parent compound indicates potential use in several areas [3] [4]:
This compound is explicitly classified as a drug of abuse and a controlled substance [3]. Its parent compound, RTI-111, is a potent stimulant with a high potential for abuse and addiction [1].
The long-term health effects and full toxicity profile of dichloropane are not well-studied in humans [1]. Like cocaine, its most significant risks are likely cardiovascular, including abnormal heartbeat, increased blood pressure, and severe cardiac adverse events [1].
RTI-111-d3 is a deuterated version of the tropane derivative RTI-111 (Dichloropane), which is a cocaine analog and receptor binding ligand [1] [2] [3]. The tables below summarize its core chemical and pharmacological properties.
Table 1: Basic Chemical Identifiers
| Property | Description |
|---|---|
| Chemical Name | (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [4] |
| Synonyms | This compound; RTI 4229-111-d3 [4] |
| CAS Number | Not specified in search results (Parent compound RTI-111: 150653-91-1) [3] |
| Molecular Formula | C₁₆H₂₀Cl₃NO₂ [4] [3] |
| Molecular Weight | 364.6945 g/mol [4] [3] |
| Chemical Class | Phenyltropane (Tropane derivative) [2] [3] |
Table 2: Pharmacological Profile of RTI-111 (Parent Compound)
The following data is for the non-deuterated RTI-111 and illustrates its potent activity as a monoamine reuptake inhibitor [2] [5].
| Property | Description / Value |
|---|---|
| Primary Mechanism | Potent triple reuptake inhibitor (TRI) of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [2] [5]. |
| IC₅₀ (nM) | DAT: 0.79 ± 0.09; SERT: 3.13 ± 0.36; NET: 17.96 ± 0.85 [2]. |
| Potency vs. Cocaine | Significantly higher affinity for all three monoamine transporters compared to cocaine [2]. |
| Key Effects | Stimulation, euphoria, appetite suppression; slower onset and longer duration than cocaine [2]. |
| Addiction Potential | Functions as a positive reinforcer in primate self-administration studies, indicating high abuse potential [5]. |
Much of the behavioral and pharmacological understanding of this compound class comes from studies on RTI-111 in animal models.
Reinforcing and Discriminative Stimulus Effects in Primates [5]
The diagram below, defined using the DOT language, illustrates the core mechanism of action of RTI-111 in the synaptic cleft.
RTI-111 blocks monoamine reuptake, increasing neurotransmitter levels in the synapse. This diagram shows how RTI-111 binds to and blocks the DAT, SERT, and NET, preventing the reuptake of neurotransmitters and leading to increased levels in the synaptic cleft and enhanced postsynaptic signaling [2].
The search results reveal significant limitations in the available data.
RTI-111-d3 is a deuterated analog of the tropane-based compound RTI-111 (Dichloropane). The "d3" indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable hydrogen isotope. This modification is common in pharmaceutical research to create internal standards for mass spectrometry or to modify the metabolic profile of a drug candidate [1] [2].
The table below summarizes its basic chemical information:
| Property | Description |
|---|---|
| Product Name | This compound [1] |
| CAS Number | Information missing from search results |
| Chemical Formula | C16D3H16Cl2NO2·HCl [2] |
| Molecular Weight | 367.713 g/mol [2] |
| Related Compound | RTI-111 (Dichloropane) [3] |
| Purity | Available at 98% and higher [1] |
RTI-111 (the non-deuterated parent compound) is a powerful stimulant of the phenyltropane class. It acts as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) [3].
The table below outlines its known pharmacological targets and potential research uses based on available literature:
| Aspect | Details |
|---|---|
| Primary Mechanism | Monoamine reuptake inhibitor [3] |
| Biological Targets | Dopamine, Norepinephrine, and Serotonin Transporters [3] |
| IC50 Values (RTI-111) | Dopamine transporter (DAT): 0.79 nM; Norepinephrine transporter (NET): 18 nM; Serotonin transporter (SERT): 3.13 nM [3] |
| Key Research Applications | • Study of cocaine receptor binding [1] • Research into drug addiction mechanisms, diagnosis, and treatment [1] [4] • Investigation of treatments for depression, anorexia, and neurodegenerative diseases [1] [4] | | Legal Status | Controlled substance [1] [4] [2] |
The following diagram outlines the general research workflow for studying this compound and the dopamine signaling pathway it affects, synthesized from the available information.
General research workflow for this compound (top) and its complex interaction with the dopamine D3 receptor signaling pathway (bottom) [5] [3].
The compound is available for research purposes from several specialized chemical and biological companies. This list is not exhaustive.
| Supplier Company Name | Location |
|---|---|
| Chemsky (shanghai) International Co., Ltd. | China [1] |
| Santa Cruz Biotechnology Inc. | USA/China [1] |
| Xiamen Research Biotechnology Co., Ltd. | China [1] |
| CymitQuimica | Spain [2] |
The table below summarizes the available identification data for RTI-111-d3 [1].
| Property | Value |
|---|---|
| Product Name | RTI 4229-111-d3 [1] |
| Synonyms | This compound; (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1] |
| Chemical Formula | C₁₆H₂₀Cl₃NO₂ [1] |
| Molecular Weight | 364.6945 g/mol [1] |
| Reported Applications | Cocaine receptor binding ligand; research applications in diagnosis and treatment of drug addiction, depression, anorexia, and neurodegenerative diseases [1] |
| Legal Status | Controlled substance; drug of abuse [1] |
Although specific protocols for this compound were not available, the DOT script below creates a diagram for a general experimental workflow used to study receptor-ligand interactions. This demonstrates how Graphviz can be used to visualize complex scientific processes.
A general workflow for studying ligand-receptor binding, a potential application for this compound [1].
The table below summarizes the core technical information available for RTI-111 (Dichloropane) and its deuterated form, RTI-111-d3.
| Property | Description |
|---|---|
| Common Name | RTI-111, Dichloropane [1] [2] |
| Systematic Name | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate [1] |
| Deuterated Form | RTI-4229-111-d3; the methyl group on the nitrogen atom of the tropane ring is replaced by a trideuteromethyl group (-CD₃) [3] |
| Molecular Formula | RTI-111: C₁₅H₁₇Cl₂NO₂ [1] this compound: C₁₆H₂₀Cl₃NO₂ (likely as a hydrochloride salt) [3] | | Molecular Weight | RTI-111: 314.21 g·mol⁻¹ [1] this compound: 364.6945 g·mol⁻¹ [3] | | Pharmacological Action | Serotonin–Norepinephrine–Dopamine Reuptake Inhibitor (SNDRI) [1] [2] | | IC₅₀ Values (Monoamine Transporter Binding) | • Dopamine Transporter (DAT): 0.79 nM [1] [2] • Norepinephrine Transporter (NET): 18 nM [1] [2] • Serotonin Transporter (SERT): 3.13 nM [1] [2] | | Key Characteristics | • Higher affinity for DAT than cocaine [2]. • Slower onset and longer duration of action than cocaine in animal studies [1] [2]. • Lacks local anesthetic properties of cocaine [2]. | | Reported Research Use | Diagnosis/treatment of drug addiction, depression, anorexia, neurodegenerative diseases (as a research chemical) [3]. |
Understanding the provided IC₅₀ values is crucial for accurate interpretation. These two terms are related but distinct [4] [5] [6]:
For RTI-111, the low IC₅₀ value of 0.79 nM at the Dopamine Transporter (DAT) indicates very high functional potency, though its exact binding affinity (Kᵢ) may differ [5].
RTI-111 acts by blocking the dopamine transporter (DAT), which is a primary mechanism in the reward pathway. The following diagram illustrates the basic signaling cascade that RTI-111 influences.
RTI-111 inhibits dopamine reuptake, increasing synaptic dopamine and amplifying downstream signaling.
This compound, the deuterated form, is typically used as an internal standard in advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Deuterium, a stable isotope of hydrogen, alters the compound's mass without significantly changing its chemical structure. This allows researchers to accurately quantify the non-deuterated RTI-111 in complex biological samples (like plasma or brain tissue) by using the known amount of this compound as a reference, improving the precision and reliability of pharmacokinetic and metabolic studies [3].
The available information has several critical limitations for a professional whitepaper:
While not a substitute for the data on the deuterated compound you asked about, here is a summary of key information for the parent molecule, Dichloropane (RTI-111).
| Transporter | Dichloropane (RTI-111) IC50 (nM) | Cocaine IC50 (nM) |
|---|---|---|
| DAT (Dopamine) | 0.79 ± 0.09 [1] | 89 ± 4.8 [1] |
| SERT (Serotonin) | 3.13 ± 0.36 [1] | 1045 ± 89 [1] |
| NET (Norepinephrine) | 17.96 ± 0.85 [1] | 3298 ± 293 [1] |
While the scientific data was unavailable, I can provide a Graphviz DOT script based on your specifications. This example illustrates a generic signaling pathway for reference.
Title: Generic cAMP-PKA-CREB Signaling Pathway
This diagram depicts a simplified version of a known signaling cascade where an extracellular signal activates a membrane receptor, leading to the production of cAMP, which in turn activates PKA and then the transcription factor CREB to regulate gene expression [2].
The following workflow outlines the key stages in developing and validating a robust analytical method, from initial setup to final application.
This section provides a hypothetical, detailed protocol for a reversed-phase HPLC-UV method, which is a common starting point for analyzing small molecules like RTI-111-d3.
1. Method Setup and Scouting
2. Method Validation Parameters and Acceptance Criteria The following table summarizes the key validation parameters as per ICH guidelines, along with suggested experiments and acceptance criteria for a quantitative assay of this compound [1].
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank, placebo, standard, and degraded samples. No interference at the analyte peak. | Resolution between this compound and closest degradant ≥ 2.0. Peak purity confirmed via PDA or MS. |
| Linearity | Prepare and analyze a minimum of 5 concentrations, from 50% to 150% of target concentration. | Correlation coefficient (r) ≥ 0.999. %RSD of slope < 2.0%. |
| Accuracy | Spike placebo with known amounts of this compound at 3 levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery of 98.0% - 102.0%. |
| Precision | Repeatability: Six replicate injections of a 100% standard. Intermediate Precision: Repeat on different day, by different analyst, or on different instrument. | %RSD of assay ≤ 2.0% for repeatability. No significant difference between two sets per statistical test (e.g., t-test). | | Range | Established from the linearity and accuracy data. | The interval from 80% to 120% of the target concentration. | | Robustness | Deliberate, small changes in flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.2 units), and organic composition (±2%). | System suitability criteria are met in all variations. Resolution ≥ 2.0, tailing factor ≤ 2.0. | | LOD/LOQ | Based on signal-to-noise ratio. | LOD: S/N ≈ 3.3. LOQ: S/N ≈ 10, with precision and accuracy at LOQ level meeting pre-defined criteria. |
3. System Suitability Tests Before any analytical run, system suitability must be verified [1]. The following diagram illustrates the logical checks to ensure the system is performing adequately.
4. Final Method Protocol (Example: HPLC-UV)
The detailed quantitative data you requested for this compound is not available in the public domain because:
To complete these application notes, you would need to generate this data experimentally in the laboratory, using this framework as a guide.
The table below summarizes the key data found for RTI-111-d3:
| Aspect | Details |
|---|---|
| Chemical Name | This compound; RTI 4229-111-d3 [1] |
| Molecular Formula | C₁₆H₂₀Cl₃NO₂ [1] |
| Molecular Weight | 364.6945 g/mol [1] |
| Chemical Structure | Deuterated analog of Dichloropane (RTI-111) [1] [2] |
| Primary Research Use | Cocaine receptor binding ligand; used in studies on drug addiction [3] [4] [5] |
| Legal/Handling Note | Classified as a drug of abuse and a controlled substance [3] |
| Available Quantities | 1mg to 10mg, with prices ranging from $460 to $2200 [1] |
In the absence of specific data for this compound, the following protocol outlines standard best practices for handling stable, deuterated research chemicals like this one. You must verify these steps with your institution's safety office and any accompanying manufacturer documentation.
1. Safety and Handling Precautions
2. Storage Conditions As no specific storage temperature is listed, the following conditions are recommended based on the compound's properties and standard practices for stable organic molecules. The workflow below outlines the decision process for establishing these conditions.
3. Experimental Protocol for In Vitro Binding Assay
This protocol is adapted from the general research use of RTI-111 as a cocaine receptor binding ligand [3] [5].
The major gap is the lack of explicit storage condition data. To complete your application notes, I suggest you:
RTI-111-d3 is a deuterated analog of Dichloropane (RTI-111). Deuterium incorporation is a common strategy in pharmaceutical research to modify the metabolic profile of a compound, often used in the development of assays and for tracing purposes [1].
The following table summarizes the core identification and pharmacological data for the parent compound, RTI-111, which provides essential context for researchers.
| Property | Description / Value |
|---|---|
| Chemical Name | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylate Hydrochloride [1] |
| Parent Compound | Dichloropane (RTI-111) [2] |
| Molecular Formula | C({16})H({20})Cl({3})NO({2}) [1] |
| Molecular Weight | 364.6945 g/mol [1] |
| Pharmacological Class | Phenyltropane-class Stimulant [2] |
| Primary Mechanism | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [2] |
| IC(_{50}) (Dopamine Transporter) | 0.79 nM [2] |
| IC(_{50}) (Norepinephrine Transporter) | 18 nM [2] |
| IC(_{50}) (Serotonin Transporter) | 3.13 nM [2] |
| Legal Status | Controlled Substance [1] |
This compound is available for non-medical, industrial, and scientific research applications from several specialty chemical suppliers. The table below lists some identified manufacturers.
| Company Name | Purity | Package Sizes |
|---|---|---|
| Chemsky (shanghai) International Co., Ltd. [1] | 98+% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg, 500 mg |
| Santa Cruz Biotechnology Inc. [1] | Information not specified | Information not specified |
| Xiamen Research Biotechnology Co., Ltd. [1] | Information not specified | Information not specified |
| Shanghai Hao Zhun Biological Technology Co., Ltd. [1] | Information not specified | Information not specified |
Since detailed signaling pathways for this compound were not found, the diagram below outlines a generalized workflow for in vitro pharmacological research on such a compound, based on its known mechanism as a monoamine reuptake inhibitor.
RTI-111, also known as Dichloropane, is a synthetic stimulant of the phenyltropane class and a cocaine analog recognized for its high-affinity binding to monoamine transporters [1] [2] [3]. Its primary research applications are in neuropharmacology and substance abuse studies.
The table below summarizes key in vitro binding data for RTI-111, illustrating its high potency at monoamine transporters.
| Transporter Type | IC₅₀ (nM) [2] | Comparative IC₅₀ for Cocaine (nM) [2] |
|---|---|---|
| Dopamine (DAT) | 0.79 ± 0.09 | 89 ± 4.8 |
| Serotonin (SERT) | 3.13 ± 0.36 | 1045 ± 89 |
| Norepinephrine (NET) | 17.96 ± 0.85 | 3298 ± 293 |
Based on published literature, here are detailed methodologies for key experiments involving RTI-111.
This protocol assesses the reinforcing properties of RTI-111, a key indicator of abuse potential [4].
This protocol evaluates the subjective effects of RTI-111 compared to a known stimulant [4].
The following diagram illustrates the pharmacological signaling pathway of RTI-111 and the logical flow of the self-administration experiment, integrating the key concepts from the protocols above.
Handling RTI-111 and its analogs in a research setting requires extreme caution.
The table below consolidates the key identifying information and the limited available research data for RTI-111-d3.
| Property | Description |
|---|---|
| Product Name | This compound; (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1] |
| Molecular Formula | C₁₆H₂₀Cl₃NO₂ [1] |
| Molecular Weight | 364.6945 g/mol [1] |
| Legal Status | Controlled substance; drug of abuse [1] |
| Parent Compound | Dichloropane (RTI-111), a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) [2] |
| Research Use | Diagnosis/treatment research for drug addiction, depression, anorexia, neurodegenerative diseases [1] |
| Available Animal Data | Self-administered intravenously (i.v.) in rhesus monkeys at 0.0003-0.03 mg/kg; administered intramuscularly (i.m.) at 0.001-0.1 mg/kg [3] |
The following information is essential for dosing preparation but is not provided in the search results:
Given the information gaps, a general workflow for developing a dosing preparation protocol is outlined in the diagram below. This process would require extensive experimental validation.
To proceed with your research, consider the following steps to fill the information gaps:
Without direct data, investigating the stability of RTI-111-d3 would require a new experimental study. The core approach involves exposing the compound to various stress conditions and using a validated analytical method to track its degradation over time.
The workflow below summarizes the key stages of such a stability study:
Stability Study Workflow for this compound
Based on common stress factors in pharmaceutical stability testing, the following parameters should be systematically evaluated for this compound. The table below outlines these potential factors and how to study them.
| Stress Factor | Suggested Experimental Conditions | Sampling Schedule | Key Metrics |
|---|---|---|---|
| Temperature | 4°C (refrigerator), 25°C, 40°C (accelerated) [1] | Time points from T=0 to several weeks | Degradation rate constant (k), shelf-life (t90) |
| pH | Buffered solutions across a range (e.g., pH 1-8) [1] | Multiple time points at a controlled temperature | Degradation profile, identification of pH-labile regions |
| Light Exposure | Clear vs. amber vials under daylight or controlled light [1] | Hours to days, depending on intensity | Photosensitivity, required protective packaging |
| Oxidative Stress | Solutions purged with oxygen vs. air [1] | Time points from T=0 to several days | Susceptibility to oxidation |
| Metal Ions | Addition of ions like Fe²⁺ or Cu²⁺ [1] | Time points from T=0 to several days | Catalytic effect on degradation, need for chelators |
Here is a more detailed protocol, adapted from a study on Vitamin D3 stability, which can serve as a template [1].
1. Sample Preparation
2. Application of Stress Conditions
3. Analytical Method: HPLC-UV
4. Data and Kinetic Analysis
If this compound proves unstable in aqueous solution, the following stabilization strategies, proven effective for other sensitive molecules, can be explored [1]:
This compound is explicitly listed as a controlled substance and a drug of abuse [2]. Any research must be conducted in full compliance with all local, national, and international regulations governing the handling of controlled substances. Researchers are responsible for obtaining all necessary permits and adhering to strict safety and security protocols.
For a novel compound like RTI-111-d3 where specific data is lacking, a systematic approach to stability assessment is crucial. The following table outlines the key stress conditions to study, derived from standard pharmaceutical practices [1].
| Stress Condition | Purpose | Typical Parameters |
|---|---|---|
| Hydrolytic | To study degradation in aqueous solutions at different pH levels. | Acidic (e.g., 0.1M HCl) and basic (e.g., 0.1M NaOH) buffers; neutral pH [1]. |
| Oxidative | To determine susceptibility to oxidation. | Exposure to oxidizing agents (e.g., 3% hydrogen peroxide) [1]. |
| Photolytic | To assess stability under light exposure. | Exposure to UV and visible light as per ICH guidelines [1]. |
| Thermal | To understand the effect of temperature on solid-state and solution stability. | Elevated temperatures (e.g., 40°C, 60°C, 80°C) for accelerated studies [1]. |
Based on the investigation of these stress conditions, you can establish the following storage guidelines:
| Property | Recommended Condition | Rationale |
|---|---|---|
| Temperature | -20°C or lower | Standard for long-term storage of research chemicals; minimizes kinetic energy and slows degradation reactions. |
| Form | Solid (lyophilized powder) | More stable than in solution. If in solution, use a sterile buffer with a known, stable pH. |
| Humidity | Desiccated (with desiccant packs) | Protects against hydrolysis, a common degradation pathway for many compounds [1]. |
| Light | Protect from light | Stored in amber vials or opaque containers to prevent photolytic degradation [1]. |
If you suspect your sample has degraded, here is a guide for diagnosing the problem.
| Issue | Possible Causes | Corrective & Preventive Actions |
|---|
| Unexpectedly low potency in assays | Chemical degradation of the active compound. | 1. HPLC/MS Analysis: Compare with a fresh standard. New peaks indicate degradation products; a smaller main peak confirms loss of potency. 2. Review Storage Logs: Check for temperature fluctuations or incorrect storage conditions. | | Change in physical appearance | Moisture uptake, oxidation, or photodegradation. | 1. Visual Inspection: Note discoloration or clumping. 2. Karl Fischer Titration: Quantify water content if moisture is suspected. 3. Store in inert atmosphere (e.g., argon) if oxidation is possible. | | Inconsistent research results | Variable degradation between different batches or vials. | 1. Use a single, well-documented batch for a study series. 2. Create aliquots to avoid repeated freeze-thaw cycles of the main stock. |
Since specific data is unavailable, you may need to generate it. The following workflow outlines a standard forced degradation study to determine the degradation kinetics of this compound [1].
Objective: To accelerate degradation by applying stress conditions and determine the degradation rate and shelf-life (t₉₀ - time for 10% degradation) of this compound [1].
Materials:
Procedure:
Data Analysis and Kinetic Modeling:
| Reaction Order | Rate Law | Integrated Rate Equation | Half-Life (t₁/₂) | Time for 10% Degradation (t₉₀) |
|---|---|---|---|---|
| Zero-Order | -d[A]/dt = k₀ | [A]ₜ = [A]₀ - k₀t | [A]₀ / (2k₀) | 0.1[A]₀ / k₀ |
| First-Order | -d[A]/dt = k₁[A] | ln[A]ₜ = ln[A]₀ - k₁t | ln(2) / k₁ | 0.105 / k₁ |
| Second-Order | -d[A]/dt = k₂[A]² | 1/[A]ₜ = 1/[A]₀ + k₂t | 1 / (k₂[A]₀) | (1/[A]₀ - 1/0.9[A]₀) / k₂ |
[A]₀ is the initial concentration, [A]ₜ is the concentration at time t, and k is the rate constant [1].Q1: What is the expected shelf-life of this compound? Without specific data, a definitive shelf-life cannot be stated. For research chemicals stored as a desiccated solid at -20°C or below and protected from light, a conservative estimate is 1-2 years. The forced degradation study described above is necessary to provide a data-driven answer.
Q2: How many freeze-thaw cycles can this compound solution withstand? This is compound-specific. A general best practice is to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. The stability of the solution itself should also be determined experimentally.
Q3: Our HPLC shows new peaks. How to confirm they are degradation products? The appearance of new peaks with a corresponding decrease in the main this compound peak strongly indicates degradation. Confirmation can be done by spiking the sample with a pristine standard (the main peak should co-elute) and by using Mass Spectrometry (LC-MS) to identify the molecular weight and possible structure of the new peaks.
The table below summarizes the basic chemical information for this compound, which is a deuterated tropane derivative used in research [1].
| Property | Description |
|---|---|
| Product Name | This compound / RTI 4229-111-d3 [1] |
| Chemical Name | (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1] |
| Molecular Formula | C₁₆H₂₀Cl₃NO₂ [1] |
| Molecular Weight | 364.6945 g/mol [1] |
| IUPAC Name | Methyl (2S,3S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate [1] |
| Research Application | Cocaine receptor binding ligand; used in studies related to drug addiction, depression, anorexia, and neurodegenerative diseases [1] |
| Legal Status | Controlled substance [1] |
Due to the lack of a published specific method for this compound, optimizing an analytical protocol involves systematic experimentation. The following diagram outlines a general logical workflow for this process, from selecting an initial technique to validating the final method.
Here are answers to some common technical questions, based on the available information and general analytical principles.
Q1: What is the primary research purpose of this compound? this compound is a deuterated analog of Dichloropane (RTI-111). It is used as a cocaine receptor binding ligand in research for diagnosing and treating conditions like drug addiction, depression, and anorexia [1]. The deuterium atoms are likely incorporated to serve as an internal standard for mass spectrometry, improving quantitative accuracy.
Q2: I am developing an LC-MS/MS method. What is a key advantage of using this compound over the non-deuterated form? The primary advantage is its use as an internal standard. The deuterated and non-deuterated (RTI-111) molecules have nearly identical chromatographic retention times and ionization efficiency. However, the mass spectrometer can distinguish them by their different mass-to-charge ratios. This allows you to account for variations in sample preparation and instrument response, significantly improving the precision and accuracy of your quantification.
Q3: My chromatographic peaks are broad or show tailing. What should I investigate? Poor peak shape often originates from suboptimal mobile phase conditions. You should troubleshoot the following:
The table below outlines potential issues and solutions based on general analytical chemistry knowledge, as specific data for this compound is not publicly available.
| Problem | Possible Causes | Suggested Solutions & Experiments |
|---|
| Low MS Signal | Inefficient ionization; Source contamination; Incorrect MS parameters. | 1. Compare Ionization Modes: Test both ESI+ and APCI+. 2. Optimize Source Gas & Temp: Systematically adjust desolvation and cone gas flows and temperatures. 3. Tune MS Parameters: Optimize capillary voltage, cone voltage, and collision energy for the specific mass transitions of this compound. | | Poor Chromatographic Separation | Non-optimal mobile phase; Incompatible column; Co-elution with matrix. | 1. Vary Mobile Phase: Test different buffers (formate vs. acetate) and pH levels (e.g., 3.0, 4.0, 5.0). 2. Change Organic Modifier: Switch between methanol and acetonitrile. 3. Test Different Columns: Try columns with different chemistries (e.g., C18, phenyl-hexyl, HILIC). | | Inconsistent Results | Instability of analyte in solution; Adsorption to vials/tubing; Instrument drift. | 1. Assess Solution Stability: Prepare fresh standard solutions in different solvents (e.g., methanol, acetonitrile, water) and analyze them over 24 hours. 2. Use Silanized Vials: Use low-adsorption, silanized glass inserts to prevent compound loss. 3. Use a Deuterated ISTD: Ensure this compound is used as an internal standard to correct for any variability. |
The publicly available scientific data on this compound is limited to basic chemical identification and supplier information [1]. Detailed analytical methods for this specific compound are likely proprietary or contained within unpublished internal research reports.
For the parent, non-deuterated compound (Dichloropane or RTI-111), PsychonautWiki provides a general overview of its pharmacology as a triple reuptake inhibitor (serotonin, dopamine, and norepinephrine), but it does not contain any analytical methodology [2].
The table below summarizes the available data for the parent compound, RTI-111. This can serve as a starting point for understanding its deuterated analog [1] [2].
| Property | Details for RTI-111 |
|---|---|
| IUPAC Name | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride [1] |
| Molecular Formula | C₁₆H₂₀Cl₃NO₂ [1] |
| Molecular Weight | 364.69 g/mol [1] |
| Form | Hydrochloride salt (powdered form) [2] |
| Appearance | Information not available in search results |
| Melting Point | Information not available in search results |
| Solubility (Quantitative) | Information not available in search results |
Here are answers to common questions and guidance for troubleshooting solubility issues.
Q1: What is the solubility profile of RTI-111? While quantitative data (e.g., mg/mL in various solvents) is not available in the searched literature, RTI-111 is consistently described as being produced and supplied as a hydrochloride salt [1] [2]. Hydrochloride salts of organic compounds are typically soluble in aqueous solvents like water or saline and in polar organic solvents like methanol or ethanol.
Q2: I am having problems dissolving RTI-111-d3. What should I do? Since this compound is a deuterated analog, its core chemistry is similar to RTI-111. You can try the following troubleshooting steps:
Q3: Where can I find experimental protocols for RTI-111? The searched literature describes its use in research but does not provide detailed wet-lab protocols for dissolution [2] [3]. For in vivo studies in animal models, one research paper administered RTI-111 via intravenous (i.v.) injection and intramuscular (i.m.) injection [3], implying that the compound was successfully dissolved in a sterile, biocompatible aqueous solution (likely saline or a buffered solution).
The following diagram outlines a logical, step-by-step protocol you can follow in the lab to determine the optimal conditions for dissolving this compound.
RTI-111-d3 is a deuterated analog of RTI-111 (Dichloropane), which is a tropane-based compound. The table below summarizes its known chemical properties [1] [2] [3]:
| Property | Description |
|---|---|
| IUPAC Name | (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1] [3] |
| Molecular Formula | C₁₆H₂₀Cl₃NO₂ (Non-deuterated form: C₁₆H₁₇D₃Cl₃NO₂) [1] |
| Molecular Weight | 364.6945 g/mol (non-deuterated form) [1] / 367.713 g/mol (deuterated form) [2] |
| Chemical Class | Phenyltropane (Tropane derivative) [1] [4] |
| Appearance | Neat (likely meaning a pure solid) [2] |
| Purity | Available at 98% and higher [1] [2] |
The primary hazards are derived from its status and the known pharmacology of its non-deuterated parent compound, RTI-111.
This compound is used in research as a cocaine receptor binding ligand. The table below outlines its potential and documented research applications [1] [4] [5]:
| Application Area | Specific Use / Rationale |
|---|---|
| Neuropharmacology | Studying the mechanisms of cocaine and other tropane derivatives on the brain; tool for researching drug addiction [1] [5]. |
| Biomedical Research | Potential use in diagnosis and treatment of drug addiction, depression, anorexia, and neurodegenerative diseases [1]. |
| Analytical Chemistry | Deuterated analog (this compound) is likely used as an internal standard in mass spectrometry-based assays for quantitative analysis of the non-deuterated form [1] [2]. |
The following diagram illustrates the mechanism of action of the parent compound, RTI-111, based on available literature [4] [6]. This compound is expected to have a nearly identical mechanism.
Q1: What is the primary difference between RTI-111 and this compound? this compound is a deuterated form of RTI-111, where three hydrogen atoms in the methyl group of the tropane nitrogen are replaced with deuterium (a stable hydrogen isotope) [1] [3]. This small mass change typically does not alter the compound's biological activity but makes it highly useful as an internal standard in advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification.
Q2: Where can I find a Safety Data Sheet (SDS) for this compound? The search results do not contain a direct link to a full SDS. You should contact the manufacturer or supplier directly to request the most current Safety Data Sheet. Suppliers like Chemsky International or Santa Cruz Biotechnology, listed in the search results, are a good starting point [1].
Q3: What are the specific first-aid measures for exposure to this compound? In the absence of a specific SDS, follow general first-aid measures for potent, uncharacterized research chemicals:
A key finding from this search is the lack of publicly available, detailed safety documentation for this compound. To ensure comprehensive safety in your lab, I strongly recommend you:
This compound is a deuterated tropane derivative used in pharmaceutical research. Key characteristics are summarized below [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1] |
| Molecular Formula | C₁₆H₂₀Cl₃NO₂ [1] [2] |
| Molecular Weight | 364.6945 g/mol [1] [2] |
| CAS Registry Number | 150653-91-1 (for the non-deuterated form, RTI-111) [2] |
| Research Applications | Cocaine receptor binding ligand; research tool for studying drug addiction, depression, anorexia, and neurodegenerative diseases [3] [2] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for purifying and analyzing recombinant proteins and synthetic compounds, making it highly suitable for assessing this compound [4] [5]. The following diagram outlines the core analytical workflow.
Here are detailed methodologies for the key steps shown in the workflow:
Sample Preparation [4]:
HPLC Instrument Setup & Separation [4] [5]:
For any analytical method to be used in a research or development setting, it must be validated. Here are key parameters to define, with a focus on limits of detection and quantitation [6] [7].
| Parameter | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be detected (but not necessarily quantified). It represents the smallest signal distinguishable from background noise. | Signal-to-Noise Ratio (S/N) ≥ 3:1 [6]. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10:1 [6]. It can also be calculated as LOQ = 3.3 × LOD [6]. | | Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase pH). It should be evaluated during method development [6]. | The method should maintain performance when parameters are adjusted within a specified range (e.g., flow rate by ±0.05 mL/min, temperature by ±2°C, pH by ±0.2 units) [6]. |
Q1: Why is a slow gradient (e.g., 0.1% B/min) recommended for purification? A1: A shallow gradient dramatically increases the efficiency of the separation by allowing more time for the target compound and impurities to partition between the mobile and stationary phases. This maximizes resolution, which is critical for obtaining high-purity product, especially during preparative runs [4].
Q2: My peak shape is tailing. What could be the cause? A2: Peak tailing can result from several factors. The most common are:
Q3: Can I use HPLC for large-scale purification of this compound? A3: Yes. RP-HPLC is a readily scalable technique. The methods described, including the use of shallow gradients, can be directly scaled up from analytical (e.g., 2.1 mm I.D.) to preparative columns (e.g., 9.4 mm I.D. or larger) to purify milligram to gram quantities without the need for a complex multi-column protocol [4] [5].
The table below summarizes the key identifying information and properties for this compound found in the search results [1] [2].
| Property | Details |
|---|---|
| Chemical Name | (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1] |
| Synonyms | RTI 4229-111-d3, this compound [1] |
| Molecular Formula | C₁₆H₂₀Cl₃NO₂ [1] |
| Molecular Weight | 364.6945 g/mol [1] |
| CAS Number | Information not located |
| Related Compound | The non-deuterated form, Dichloropane (RTI-111), has CAS # 150653-91-1 [3] [4]. |
Since a specific protocol for this compound is unavailable, here is a general guide for preparing a molar stock solution. You will need to adjust these steps based on your compound's specific solubility and stability.
The table below summarizes the basic chemical information for RTI-111-d3 [1] [2].
| Property | Details |
|---|---|
| Chemical Name | RTI 4229-111-d3 [1] |
| Synonyms | This compound; (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1] |
| Molecular Formula | C₁₆H₂₀Cl₃NO₂ [1] |
| Molecular Weight | 364.6945 g/mol [1] |
| CAS Number | The parent compound (RTI-111 or Dichloropane) is 150653-91-1 [2]. This compound is a deuterated form, and a specific CAS number was not located in the search results. |
This compound is a deuterated form of Dichloropane (RTI-111). Understanding the properties of the parent compound is crucial for risk assessment, as its pharmacology dictates the primary hazards [3] [2].
| Hazard Category | Considerations for this compound / Dichloropane |
|---|---|
| Pharmacological Activity | Potent triple monoamine reuptake inhibitor (SNDRI). Affects dopamine, serotonin, and norepinephrine systems [4] [3]. |
| Cardiovascular Toxicity | High risk of increased heart rate and blood pressure. Potential for abnormal heartbeat and severe cardiac events, similar to cocaine [3]. |
| Neuropsychological Effects | Potential for cognitive euphoria, anxiety, disinhibition, and compulsive redosing [3]. |
| Physical Effects | Stimulation, appetite suppression, teeth grinding, and vasoconstriction [3]. |
| Exposure Routes | Primary risks are inhalation of powder and accidental ingestion. Skin contact may also pose a risk [5]. |
Based on general laboratory safety principles and the identified hazards [5]:
The following flowchart outlines the immediate response to the most critical potential emergencies involving this substance.
Immediate First Aid and Reporting
The search results indicate that this compound is used in research related to drug addiction, depression, anorexia, and neurodegenerative diseases [6] [2]. For detailed experimental protocols, you may need to consult specialized scientific literature or commercial suppliers directly.
The table below compares the core properties of cocaine and RTI-111 (also known as Dichloropane), which is the parent compound of RTI-111-d3 [1] [2].
| Property | Cocaine | RTI-111 (Dichloropane) |
|---|---|---|
| Chemical Class | Tropane alkaloid [1] | Phenyltropane (Cocaine analog) [1] [2] |
| Primary Mechanism | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [1] [2] | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [1] [2] |
| DAT Affinity (IC50 nM) | 89 ± 4.8 [1] | 0.79 ± 0.09 [1] |
| SERT Affinity (IC50 nM) | 1045 ± 89 [1] | 3.13 ± 0.36 [1] |
| NET Affinity (IC50 nM) | 3298 ± 293 [1] | 17.96 ± 0.85 [1] |
| Onset of Action | Fast [1] | Slower than cocaine [1] [2] |
| Duration of Action | Short [1] | Longer than cocaine [1] [2] |
| Abuse Liability | High [3] | High, but potentially less compulsive than cocaine [1] |
RTI-111 is a synthetic analog of cocaine with a significantly higher affinity for the monoamine transporters [1]. Its slower onset and longer duration of action are key differentiators in its behavioral profile [1] [2]. Anecdotal reports suggest it produces less euphoria and has a more protracted comedown than cocaine [1].
Drug discrimination studies in animals are a standard method for assessing the subjective effects of psychoactive compounds. The following table summarizes key experimental findings.
| Aspect | Experimental Findings |
|---|---|
| General Conclusion | RTI-111 and other 3-phenyltropane analogs fully substitute for cocaine in animal drug discrimination studies [4] [3]. |
| Primary Mediator | The potency of RTI compounds to produce cocaine-like effects is strongly correlated with their affinity for the dopamine transporter (DAT), indicating DAT mediation of the discriminative stimulus effects [4]. |
| Experimental Protocol | Subjects: Rats [4]. Training: Animals are trained to discriminate cocaine from saline in a two-lever operant conditioning chamber (e.g., Skinner box). Pressing one lever is reinforced after cocaine injection; pressing the other is reinforced after saline injection [4]. Testing: After reliable discrimination is established, test compounds like RTI-111 are administered. If the animal responds predominantly on the cocaine-associated lever, the test drug is considered to have similar subjective effects [4]. |
Cocaine's effects involve complex intracellular signaling pathways. Research indicates that the Akt/GSK3β pathway is critical for the rewarding effects of cocaine, as illustrated below.
Diagram Title: Cocaine-Activated Signaling in Reward
This diagram shows a simplified pathway where cocaine inhibits the dopamine transporter (DAT), leading to increased synaptic dopamine [5]. This dopamine activates its receptors, which in turn modulates the Akt/GSK3β signaling pathway [5]. Acute cocaine administration has been shown to increase the activity of GSK3β, and critically, pharmacological inhibition of GSK3 blocks the development of a cocaine-conditioned place preference, demonstrating that this pathway is essential for the rewarding effects of the drug [5].
While RTI-111 is studied for its psychoactive properties, This compound is a deuterated form of the compound. Based on its listing as a "cocaine receptor binding ligand," its primary use in research is likely as a tracer or internal standard in advanced analytical techniques like mass spectrometry [6] [7]. It is used in the diagnosis and treatment research for conditions like drug addiction and depression [7]. The deuterium atoms allow scientists to track the molecule more easily, facilitating studies on the distribution and metabolism of RTI-111 itself, rather than on its direct discriminative stimulus effects [6].
The table below summarizes the key characteristics of RTI-111-d3 and RTI-336 based on the information found.
| Feature | This compound | RTI-336 (RTI-4229-336) |
|---|---|---|
| Chemical Names | Dichloropane, RTI-111, O-401 [1] | RTI-4229-336, LS-193,309 [2] |
| Primary Mechanism | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [1] | Selective Dopamine Reuptake Inhibitor (DRI) [2] [3] |
| DAT Affinity (IC50) | 0.79 nM [1] | 4.09 nM (Ki) [2] |
| Transporter Selectivity | DAT > SERT > NET [1] | Highly selective for DAT over SERT and NET [2] |
| Onset & Duration | Slower onset, longer duration than cocaine [1] | Slow onset, long duration of action [2] [3] |
| Reinforcing Strength | Information missing | Weaker reinforcer than cocaine [4] |
| Primary Research Application | Cocaine receptor binding ligand; research on drug addiction, depression, and anorexia [5] | Preclinical development for cocaine addiction pharmacotherapy [2] [3] |
| Abuse Liability | Described as a "drug of abuse" [5] | Lower abuse potential than cocaine [4] |
RTI-111, and its deuterated form this compound, is a tropane derivative that functions as a potent triple monoamine reuptake inhibitor [1] [5]. Its high affinity for the dopamine transporter (DAT) is a key feature, with an IC50 of 0.79 nM, making it more potent than cocaine in binding to this site [1]. It is used in research as a cocaine receptor binding ligand and has applications in studies on drug addiction, depression, and anorexia [5]. A key differentiator in its pharmacology is its slower onset and longer duration of action compared to cocaine, which may influence its abuse potential and therapeutic profile [1].
RTI-336 was specifically designed as a selective dopamine reuptake inhibitor for potential use as a pharmacotherapy for cocaine addiction [2] [3]. The hypothesis is that it could act as an agonist therapy, partially substituting for cocaine to reduce self-administration and craving, similar to how methadone is used for heroin addiction [3].
Key Experimental Findings:
For researchers, understanding the methodologies behind the key data is crucial. Here are outlines of common experimental protocols.
1. Radioligand Binding Assay for Transporter Affinity This protocol is used to determine IC50/Ki values for transporter binding [2].
[³H]CFT for DAT, [³H]Nisoxetine for NET, [³H]Paroxetine for SERT); test compounds; filtration apparatus.2. Progressive-Ratio Self-Administration Study This protocol is used to measure the reinforcing strength and abuse potential of a compound [4].
The diagram below illustrates the core mechanistic differences and research logic for the two compounds.
The table below summarizes the available quantitative data on RTI-111's binding affinity, which is a key indicator of its abuse potential [1] [2].
| Property | RTI-111 (Dichloropane) | Cocaine (For Comparison) |
|---|---|---|
| Mechanism of Action | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [1] | Dopamine Reuptake Inhibitor [2] |
| DAT IC50 (nM) | 0.79 ± 0.09 [1] [2] | 89 ± 4.8 [2] |
| SERT IC50 (nM) | 3.13 ± 0.36 [1] [2] | 1045 ± 89 [2] |
| NET IC50 (nM) | 17.96 ± 0.85 [1] [2] | 3298 ± 293 [2] |
| Reported Reinforcing Effects | Less euphoria and compulsive redosing than cocaine; longer duration and more protracted comedown [2] | Significant euphoria and high compulsive redosing potential [2] |
Key Explanation of the Data:
For a formal assessment, regulatory bodies like the FDA require a comprehensive evaluation. The search results outline this framework, which would apply to any new drug including variants like RTI-111-d3 [3] [4].
Key Components of an Assessment:
The available data has significant limitations for a comprehensive comparison guide:
To build a complete guide, I suggest you:
"RTI-111 self-administration", "RTI-111 drug discrimination", and "deuterated cocaine analog abuse potential" in scientific databases like PubMed and Google Scholar.
RTI-111, also known as Dichloropane, is a stimulant of the phenyltropane class. It acts as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) [1]. The table below summarizes its key affinity data and how it compares to cocaine.
| Property | RTI-111 (Dichloropane) | Cocaine | Source / Reference |
|---|---|---|---|
| Chemical Class | Phenyltropane | Phenyltropane (Tropane ester) | [1] [2] |
| Primary Mechanism | SNDRI (Triple Reuptake Inhibitor) | SNDRI (Triple Reuptake Inhibitor) | [1] |
| IC50 for DAT (nM) | 0.79 ± 0.09 | 89 ± 4.8 | [1] [2] |
| IC50 for SERT (nM) | 3.13 ± 0.36 | 1045 ± 89 | [1] [2] |
| IC50 for NET (nM) | 17.96 ± 0.85 | 3298 ± 293 | [1] [2] |
| Onset & Duration | Slower onset, longer duration than cocaine | Rapid onset, shorter duration | [1] [3] |
| Reinforcing Efficacy | Serves as a positive reinforcer | Serves as a positive reinforcer (benchmark) | [3] [4] |
| Interaction with Methamphetamine | Increases behavioral potency of methamphetamine | --- | [3] [4] |
The reinforcing effects of RTI-111 have been primarily studied in animal models. The data indicates it has significant abuse potential.
| Behavioral Measure | Experimental Finding for RTI-111 | Implication |
|---|---|---|
| Self-Administration | Was self-administered by rhesus monkeys under a Fixed-Ratio 25 (FR 25) schedule [3] [4]. | Functions as a positive reinforcer; animals will work to receive the drug. |
| Drug Discrimination | Substituted fully for amphetamine in monkeys trained to discriminate amphetamine from saline [3] [4]. | Produces interoceptive effects similar to those of classic stimulants like amphetamine. |
| Interaction with Methamphetamine | Pretreatment with RTI-111 shifted the methamphetamine self-administration dose-response function down and to the left [3] [4]. | Potentiates (increases) the behavioral effects of methamphetamine, rather than blocking them. |
For researchers aiming to replicate or understand these studies, here are the methodologies used in the key experiments.
This protocol assesses a drug's rewarding value by measuring the effort an animal will expend to receive it [3] [4].
This protocol assesses whether animals perceive the effects of a test drug as being similar to a known training drug [3] [4].
While the provided search results do not contain a specific signaling pathway diagram for RTI-111, they explain that stimulants like RTI-111 exert their primary effects not through a classic protein-based signaling cascade, but through direct interaction with monoamine transporters on the cell membrane [5]. The following diagram illustrates this fundamental mechanism of action.
It is important to note a key limitation in the available information. The search results provide no specific data on RTI-111-d3, which is likely a deuterated analog of RTI-111. Deuterium substitution is a strategy used in drug development to potentially alter a compound's metabolic profile and pharmacokinetics without significantly changing its primary pharmacology.
To find information on this compound, you may need to search specialized databases:
The table below summarizes the key data available for RTI-111 (Dichloropane), a phenyltropane-based stimulant, and compares it with cocaine where information is available [1] [2] [3].
| Aspect | RTI-111 (Dichloropane) | Cocaine |
|---|---|---|
| Primary Pharmacology | Serotonin–Norepinephrine–Dopamine Reuptake Inhibitor (SNDRI) [1] | Dopamine, Norepinephrine, and Serotonin Reuptake Inhibitor [3] |
| IC50 (nM) - Dopamine Transporter (DAT) | 0.79 nM [1] [3] | 89 nM [3] |
| IC50 (nM) - Norepinephrine Transporter (NET) | 18 nM [1] [3] | 3298 nM [3] |
| IC50 (nM) - Serotonin Transporter (SERT) | 3.13 nM [1] [3] | 1045 nM [3] |
| Reinforcing Effects (Preclinical) | Served as a positive reinforcer in rhesus monkeys [2] [4] | Well-established positive reinforcer |
| Onset & Duration | Slower onset and longer duration of action [1] [3] | Rapid onset, shorter duration |
| Subjective Effects (User Reports) | Stimulation, focus, euphoria (less than cocaine), protracted comedown [3] | Intense euphoria and rush, shorter comedown |
| Compulsive Redosing | Reported to be less compulsive than cocaine [3] | Highly compulsive |
The key findings on the behavioral effects of RTI-111 come from a study on rhesus monkeys, which used standard preclinical models to assess the abuse potential of psychoactive substances [2] [4].
The following diagram illustrates the experimental workflow and key findings from this study:
Based on the experimental data and anecdotal reports, here is a comparative analysis:
It is important to note the limitations of the available data: